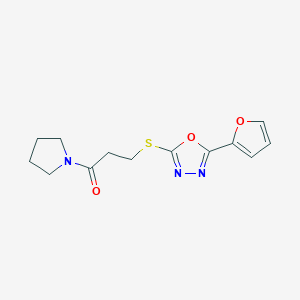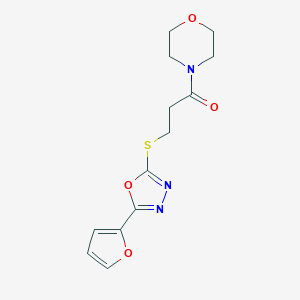![molecular formula C20H25NO4 B285734 Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate](/img/structure/B285734.png)
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of tetracyclic compounds and has shown promise in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate.
Wirkmechanismus
The mechanism of action of Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate involves the inhibition of enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function, reduce anxiety and depression-like behavior, and have antipsychotic effects. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate in lab experiments include its ability to inhibit enzymes involved in the breakdown of acetylcholine, its potential as an antipsychotic and antidepressant agent, and its anti-inflammatory and antioxidant properties. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
For the research on Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate include further studies to understand its mechanism of action and potential applications, including its potential as a lead compound for the development of new drugs. Other future directions include exploring its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
Synthesemethoden
The synthesis of Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate involves the condensation of 2,4,6-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and acylation, to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate has shown potential applications in various fields of scientific research. In biochemistry, it has been studied for its ability to inhibit enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In pharmacology, it has been investigated for its potential as an antipsychotic and antidepressant agent. In medicinal chemistry, it has been explored for its potential as a lead compound for the development of new drugs.
Eigenschaften
Molekularformel |
C20H25NO4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-triene-17-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-3-21-18(22)17(19(23)24-4-2)16-13-9-5-6-11-15(13)25-20(21)12-8-7-10-14(16)20/h5-6,9,11,14,16-17H,3-4,7-8,10,12H2,1-2H3 |
InChI-Schlüssel |
CMWSRXJFTGYKQA-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(C2C3C1(CCCC3)OC4=CC=CC=C24)C(=O)OCC |
Kanonische SMILES |
CCN1C(=O)C(C2C3C1(CCCC3)OC4=CC=CC=C24)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B285656.png)
![1-({[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B285657.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)


![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)